![molecular formula C21H25FN2O3S B5862635 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide, commonly known as CFM-2, is a compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CFM-2 is a non-peptide antagonist of the N-methyl-D-aspartate (NMDA) receptor, and it has been shown to have promising effects in various neurological and psychiatric disorders.
作用机制
CFM-2 acts as a non-competitive antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By blocking the this compound receptor, CFM-2 can modulate the activity of the glutamatergic system, which is involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a range of biochemical and physiological effects. In animal studies, CFM-2 has been shown to reduce the activity of the this compound receptor, which can lead to a decrease in glutamate release and a reduction in excitotoxicity. CFM-2 has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic effects in conditions such as chronic pain.
实验室实验的优点和局限性
CFM-2 has several advantages for use in laboratory experiments. It is a highly specific and potent antagonist of the N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide receptor, which makes it a valuable tool for studying the glutamatergic system. However, CFM-2 also has some limitations. It has a relatively short half-life, which makes it difficult to use in long-term studies. It also has poor solubility in water, which can make it challenging to administer in some experimental settings.
未来方向
There are several potential future directions for research on CFM-2. One area of interest is in the development of new and more effective formulations of the compound. Another area of research is in the identification of new therapeutic applications for CFM-2, particularly in the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the mechanisms of action of CFM-2, which may lead to a better understanding of its potential therapeutic effects.
合成方法
The synthesis of CFM-2 involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, and it requires a high degree of precision and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of CFM-2 is a complex process that requires specialized knowledge and equipment.
科学研究应用
CFM-2 has been the subject of extensive scientific research, and it has shown promise in a variety of applications. One of the most significant areas of research has been in the treatment of neurological and psychiatric disorders. CFM-2 has been shown to have potential therapeutic effects in conditions such as depression, schizophrenia, and chronic pain.
属性
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-16-6-5-7-18(14-16)23-21(25)15-24(19-8-3-2-4-9-19)28(26,27)20-12-10-17(22)11-13-20/h5-7,10-14,19H,2-4,8-9,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXBPMHVVWIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
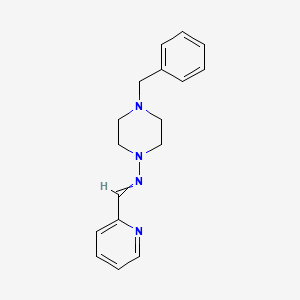
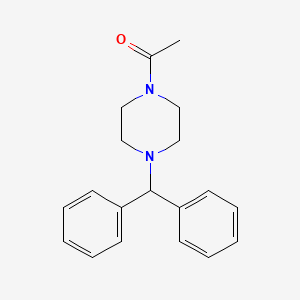
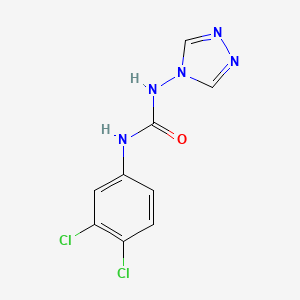
![N'-[1-(1-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B5862570.png)
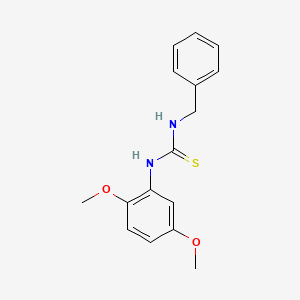
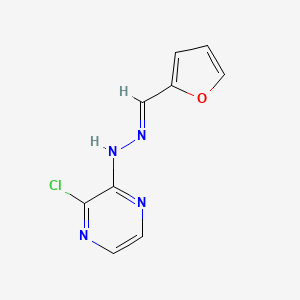
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)
![N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5862606.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)